molecular formula C16H13N5O3 B11478167 1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole

1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-1H-tetrazole

Cat. No.: B11478167
M. Wt: 323.31 g/mol
InChI Key: VQLBGTASUXUMKB-UHFFFAOYSA-N
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Description

1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a unique combination of an indene moiety, a nitrophenyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reactions: The final step involves coupling the indene moiety with the nitrophenyl group and the tetrazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly due to the presence of the tetrazole ring, which is known for its bioactivity.

    Materials Science: The unique structure of the compound makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe or a tool in biological studies to investigate various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE would depend on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the tetrazole ring suggests potential interactions with biological molecules through hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-2-NITROBENZENE: Similar structure but lacks the tetrazole ring.

    3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-4-NITROPHENYL)-1H-1,2,3,4-TETRAZOLE: Similar structure but with different substitution patterns.

Uniqueness

1-[3-(2,3-DIHYDRO-1H-INDEN-5-YLOXY)-5-NITROPHENYL]-1H-1,2,3,4-TETRAZOLE is unique due to the combination of the indene moiety, nitrophenyl group, and tetrazole ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C16H13N5O3

Molecular Weight

323.31 g/mol

IUPAC Name

1-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]tetrazole

InChI

InChI=1S/C16H13N5O3/c22-21(23)14-7-13(20-10-17-18-19-20)8-16(9-14)24-15-5-4-11-2-1-3-12(11)6-15/h4-10H,1-3H2

InChI Key

VQLBGTASUXUMKB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3=CC(=CC(=C3)[N+](=O)[O-])N4C=NN=N4

Origin of Product

United States

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